molecular formula C20H13N3O5 B6074288 5-(3-Nitrophenoxy)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione CAS No. 420107-27-3

5-(3-Nitrophenoxy)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione

Cat. No.: B6074288
CAS No.: 420107-27-3
M. Wt: 375.3 g/mol
InChI Key: IGPKNBILKWYGSI-UHFFFAOYSA-N
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Description

5-(3-Nitrophenoxy)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione is a complex organic compound that features a nitrophenoxy group, a pyridinylmethyl group, and an isoindole-1,3-dione core

Properties

IUPAC Name

5-(3-nitrophenoxy)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O5/c24-19-17-7-6-16(28-15-5-1-4-14(9-15)23(26)27)10-18(17)20(25)22(19)12-13-3-2-8-21-11-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPKNBILKWYGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Nitrophenoxy)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione typically involves multiple steps:

    Formation of Isoindole-1,3-dione Core: The isoindole-1,3-dione core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.

    Introduction of Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the isoindole-1,3-dione core.

    Attachment of 3-Nitrophenoxy Group: The final step involves the nucleophilic aromatic substitution of a nitrophenol derivative with the isoindole-1,3-dione core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenoxy group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Research: The compound could be used as a probe or tool in biological studies to investigate specific molecular interactions or pathways.

Mechanism of Action

The mechanism of action of 5-(3-Nitrophenoxy)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione would depend on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Nitrophenoxy)-2-(pyridin-2-ylmethyl)isoindole-1,3-dione: Similar structure but with a pyridin-2-ylmethyl group.

    5-(4-Nitrophenoxy)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione: Similar structure but with a 4-nitrophenoxy group.

    5-(3-Nitrophenoxy)-2-(pyridin-3-ylmethyl)isoindole-1,2-dione: Similar structure but with an isoindole-1,2-dione core.

Uniqueness

5-(3-Nitrophenoxy)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The combination of a nitrophenoxy group, a pyridin-3-ylmethyl group, and an isoindole-1,3-dione core provides a distinct set of properties that can be leveraged in various applications.

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